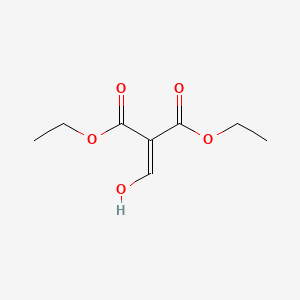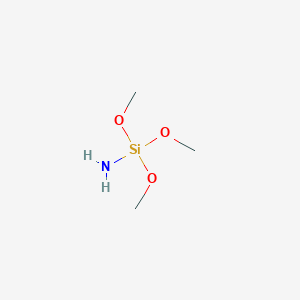
Silanamine, 1,1,1-trimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silanamine, 1,1,1-trimethoxy-: is an organosilicon compound with the chemical formula C3H11NO3Si . It is a colorless liquid that is soluble in common organic solvents such as alcohols and ethers . This compound is widely used in organic synthesis, particularly as a silicon reagent, catalyst, and intermediate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Silanamine, 1,1,1-trimethoxy- can be synthesized by reacting a silane reagent with an imine compound . The specific preparation method can be adjusted and improved according to specific needs .
Industrial Production Methods: The industrial production of Silanamine, 1,1,1-trimethoxy- involves the hydrolysis of alkylalkoxysilanes in the presence of moisture, which releases methanol and forms reactive silanols . These silanols further react to produce oligosiloxanes and polysiloxanes .
Analyse Chemischer Reaktionen
Types of Reactions: Silanamine, 1,1,1-trimethoxy- undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: It can undergo substitution reactions where the methoxy groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogenated compounds and acids.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silane compounds.
Substitution: Various substituted silane compounds.
Wissenschaftliche Forschungsanwendungen
Silanamine, 1,1,1-trimethoxy- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Silanamine, 1,1,1-trimethoxy- involves the hydrolysis of its methoxy groups to form reactive silanols . These silanols can further react to form oligosiloxanes and polysiloxanes, which are essential in various chemical and industrial processes . The molecular targets and pathways involved include the interaction with organic and inorganic substrates to form stable silicon-based compounds .
Vergleich Mit ähnlichen Verbindungen
- 1,1,1-Trimethoxy-N,N-dimethylsilanamine
- 1,1,1-Trimethyl-N-(trimethylsilyl)-silanamine
Comparison: Silanamine, 1,1,1-trimethoxy- is unique due to its high reactivity and versatility in organic synthesis . Compared to similar compounds, it offers better solubility in organic solvents and a broader range of applications in both scientific research and industrial processes .
Eigenschaften
CAS-Nummer |
21692-64-8 |
|---|---|
Molekularformel |
C3H11NO3Si |
Molekulargewicht |
137.21 g/mol |
IUPAC-Name |
[amino(dimethoxy)silyl]oxymethane |
InChI |
InChI=1S/C3H11NO3Si/c1-5-8(4,6-2)7-3/h4H2,1-3H3 |
InChI-Schlüssel |
FXMBKAAULHJRKL-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](N)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl-[(2-methylphenyl)methyl]arsinic acid](/img/structure/B14718218.png)

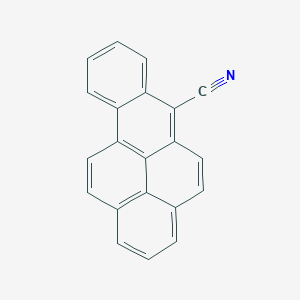
![Benzoyl chloride, 4-[(4-nitrophenyl)azo]-](/img/structure/B14718238.png)
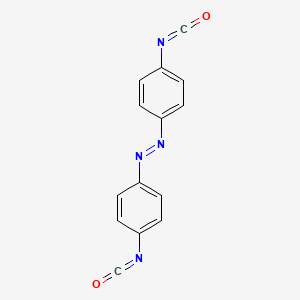
![2,2'-({3-Methyl-4-[(E)-(2-methyl-4-nitrophenyl)diazenyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14718247.png)
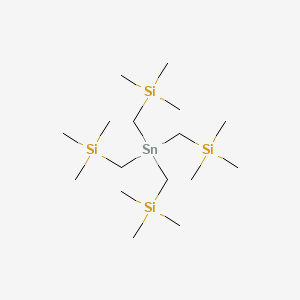


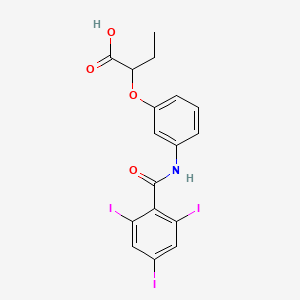

![N,N'-[Methylenedi(cyclohex-1-yl-2-ylidene)]dihydroxylamine](/img/structure/B14718288.png)
